(E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yldiazenyl)-1-benzothiophen-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-15-11-3-1-2-4-14(11)22-16(15)18-17-10-5-6-12-13(9-10)21-8-7-20-12/h1-6,9,19H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNBJHYOQWNSES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N=NC3=C(C4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one is a synthetic organic molecule with a complex structure that includes both a dioxin moiety and a benzothiophene scaffold. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₉H₁₉N₃O₅
- Molecular Weight : 341.36 g/mol
This compound combines features from both the dioxin and benzothiophene families, which are known for their diverse biological activities.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural features exhibit significant biological activities, including:
- Antitumor Activity : Compounds derived from dioxins have shown potential in inhibiting cancer cell proliferation.
- Antioxidant Properties : The presence of specific functional groups may enhance the antioxidant capacity of the compound.
- Enzyme Inhibition : Analogous compounds have demonstrated the ability to inhibit various enzymes, suggesting potential therapeutic applications in conditions like tuberculosis.
Research has identified several mechanisms through which this compound may exert its biological effects:
- DprE1 Inhibition : A study highlighted the identification of related compounds as potent inhibitors of DprE1, an enzyme critical for mycobacterial cell wall synthesis. Such inhibition could lead to effective treatments for tuberculosis .
- Cholinesterase Inhibition : Similar benzothiophene derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases .
Case Studies and Experimental Findings
Several studies have investigated the biological activity of related compounds:
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,3-Dihydrobenzo[b][1,4]dioxin | Dioxin core | Antitumor activity |
| Benzothiophene Derivatives | Benzothiophene scaffold | Enzyme inhibition |
| DprE1 Inhibitors | Amino substitution | Antimycobacterial activity |
Study on Cholinesterase Inhibition
In a recent study, various benzothiophene derivatives were synthesized and tested for their inhibitory effects on AChE and BChE. The most active compounds displayed IC50 values indicating strong inhibition, making them potential candidates for treating Alzheimer's disease .
Antimycobacterial Activity Assessment
Research focusing on DprE1 inhibitors derived from dioxins demonstrated promising results in whole-cell antimycobacterial assays. Compounds exhibited low minimum inhibitory concentrations (MIC), suggesting high potency against Mycobacterium tuberculosis .
Scientific Research Applications
General Synthetic Pathway
- Formation of 2,3-Dihydrobenzo[b][1,4]dioxin : This is achieved through cyclization reactions involving suitable precursors such as catechol derivatives.
- Hydrazone Formation : The hydrazone linkage is formed by reacting the dioxin derivative with hydrazine derivatives under acidic or basic conditions.
- Thioether Formation : Finally, the thiophene ring is introduced through electrophilic substitution or coupling reactions.
Biological Activities
Research has indicated that (E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one exhibits a range of biological activities:
- Antioxidant Properties : Compounds containing dioxin and thiophene structures have been shown to possess significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated promising results against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines .
- Antidiabetic Potential : Some derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have been evaluated for their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase, indicating potential applications in managing Type 2 diabetes and Alzheimer's disease .
Case Study 1: Anticancer Activity
A study investigated a series of compounds derived from 2,3-dihydrobenzo[b][1,4]dioxin. Among these compounds, one derivative exhibited an IC50 value of 16.19 μM against HCT-116 cells. This suggests that modifications to the dioxin structure can enhance its cytotoxic properties against specific cancer types .
Case Study 2: Antidiabetic Research
In another investigation focused on enzyme inhibition for diabetes management, several new sulfonamide derivatives containing the dioxin moiety were synthesized and screened for their inhibitory effects on α-glucosidase. The results indicated that certain derivatives could effectively lower blood glucose levels by inhibiting carbohydrate absorption in the intestine .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
2.1.1. Thiophenone vs. Thiazole/Triazole Derivatives The target compound’s benzo[b]thiophen-3(2H)-one core distinguishes it from analogs like 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one (), which replaces the thiophenone with a triazolone-thiazole system. Thiazoles and triazoles are known for strong electron-withdrawing effects and metabolic stability, whereas the thiophenone’s sulfur atom may enhance π-conjugation and redox activity .
2.1.2. Hydrazone Linkage Variations The (E)-hydrazone bridge in the target compound is structurally analogous to 4-((E)-((Z)-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol (), which features a dual (E/Z)-hydrazone configuration.
Substituent Effects
Electron-Donating vs. Electron-Withdrawing Groups
- In contrast, 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazino]-1,3-thiazole () uses dimethoxy substituents to modulate electronic effects on the hydrazone bridge, possibly altering binding affinity in biological systems .
- Nitro Groups : The nitro-thiazole derivative in introduces strong electron-withdrawing effects, which could increase reactivity in electrophilic substitution reactions compared to the target compound’s unsubstituted benzodioxin .
Data Tables
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
